2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester
Description
Properties
IUPAC Name |
4-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCTINWKHIBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester typically involves the reaction of 2-Amino-5-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reaction.
Protic Solvents: Such as methanol or water, are used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrocarbons: Formed through protodeboronation.
Scientific Research Applications
2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Solubility and Reactivity
Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows higher solubility in chloroform, acetone, and ketones than phenylboronic acid itself, with minimal variation across solvents .
Table 1: Solubility Comparison of Selected Boronic Esters
Reactivity in Cross-Coupling Reactions
The amino group in the target compound may act as a directing group in palladium-catalyzed reactions, while the fluoro substituent (electron-withdrawing) could modulate the boronic ester’s electronic environment. In contrast, analogs like 2-Fluoro-4-methylthiophenylboronic acid pinacol ester () feature a thioether group, which may enhance reactivity in sulfur-containing coupling partners.
Table 2: Reaction Kinetics with H₂O₂
| Compound | λmax (Post-Reaction) | Reaction Rate | |
|---|---|---|---|
| 4-Nitrophenylboronic acid pinacol ester | 405 nm | Moderate | |
| Target compound | Not Reported | Likely Slower* |
*The amino group’s electron-donating nature may reduce oxidative reactivity compared to nitro-substituted analogs.
Key Differentiators
- Solubility Profile : Predicted to follow pinacol ester trends, with high solubility in chloroform and low solubility in hydrocarbons.
- Stability : Likely more stable than nitro-substituted analogs under oxidative conditions but may require refrigeration for long-term storage.
Biological Activity
2-Amino-5-fluoro-4-methylphenylboronic acid, pinacol ester (commonly referred to as CMFPB pinacol ester) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, but recent research has begun to explore its biological implications, including its effects on various cellular processes.
Chemical Structure and Properties
The chemical structure of CMFPB pinacol ester features a boronic acid moiety, which is known for its ability to interact with biomolecules. The pinacol ester group enhances the stability of the compound, making it more suitable for biological applications compared to its free acid form.
| Property | Details |
|---|---|
| Molecular Formula | C13H17BFlO2 |
| Molecular Weight | 234.09 g/mol |
| CAS Number | 195062-57-8 |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research has indicated that CMFPB pinacol ester exhibits various biological activities, particularly in the context of cancer and inflammatory diseases. Its mechanism of action is primarily attributed to its ability to inhibit specific protein interactions and signaling pathways.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays showed that CMFPB pinacol ester can inhibit cell proliferation in several cancer cell lines. For example, it displayed an IC50 value of approximately 275 nM against CXCR2 activation, indicating significant inhibitory activity . This suggests that the compound may interfere with tumor growth and metastasis by modulating chemokine receptor signaling.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It acts as a noncompetitive antagonist of CXCR1 and CXCR2, which are chemokine receptors involved in inflammatory responses. By inhibiting these receptors, CMFPB pinacol ester may reduce the recruitment of inflammatory cells to sites of injury or infection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of CMFPB pinacol ester is crucial for optimizing its efficacy. Research indicates that modifications to the boronic acid moiety can significantly affect its biological activity. For instance, altering substituents on the aromatic ring can enhance or diminish its inhibitory effects on target proteins .
Case Studies
- Inhibition of CXCR2 : A study reported that CMFPB pinacol ester effectively inhibited CXCL1-stimulated calcium flux in human polymorphonuclear leukocytes (hPMNs), demonstrating its potential as a therapeutic agent in conditions characterized by excessive inflammation .
- Antiproliferative Effects : Another investigation assessed the antiproliferative activity of various boronic acids, including CMFPB pinacol ester, against androgen-dependent prostate cancer cells. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Q & A
Basic: What are the standard synthetic routes for preparing 2-amino-5-fluoro-4-methylphenylboronic acid, pinacol ester?
Methodological Answer:
The synthesis typically involves catalytic borylation or functionalization of pre-existing aromatic frameworks. Key approaches include:
- Photoinduced Decarboxylative Borylation : Irradiation of N-hydroxyphthalimide esters with bis(catecholato)diboron under visible light in amide solvents, enabling radical-mediated borylation without metal catalysts .
- Ni/Cu-Catalyzed Defluoroborylation : Selective C-F bond activation of fluoroarenes using Ni/Cu catalysts, followed by transmetallation with diboron reagents to install the boronic ester group .
- Protodeboronation Optimization : Adjusting pH (e.g., to ~6) during synthesis to stabilize intermediates, as seen in analogous aminophenylboronic ester preparations .
Advanced: How can chemoselectivity challenges be addressed when using this compound in Suzuki-Miyaura couplings?
Methodological Answer:
Chemoselectivity can be controlled via:
- Speciation Manipulation : Tuning reaction conditions (e.g., solvent polarity, temperature) to favor specific boronic ester conformers, as demonstrated in controlled cross-coupling environments .
- Protecting Group Strategy : Temporarily masking the amino group with acid-labile protectors (e.g., Boc) to prevent undesired coordination with palladium catalysts .
- Competitive Kinetics Analysis : Pre-screening reaction rates of competing functional groups (e.g., fluorine vs. boronic ester) using UV-vis spectroscopy or computational modeling .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹¹B NMR : Directly identifies boronic ester speciation and monitors reaction progress (e.g., distinguishing between boronic esters and borinic acids) .
- UV-vis Spectroscopy : Tracks reactivity with electrophiles (e.g., H₂O₂), where shifts in λmax indicate boronate oxidation or hydrolysis .
- X-ray Crystallography : Resolves steric effects of the pinacol ester and fluorine substituent on molecular geometry .
Advanced: How can stereochemical outcomes be controlled in allylboration reactions involving this compound?
Methodological Answer:
- Dynamic Covalent Chemistry : Use α-substituted allylboronic esters to generate borinic ester intermediates via nBuLi/TFAA treatment, enhancing E-selectivity in aldehyde allylborations .
- Chiral Ligand Screening : Test palladium or iridium catalysts with chiral phosphine ligands to induce enantioselectivity during C-B bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific diastereomers .
Advanced: How to resolve contradictions in reported reactivity data for protodeboronation?
Methodological Answer:
- Mechanistic Re-evaluation : Distinguish between radical vs. ionic pathways via radical trapping experiments (e.g., TEMPO addition) and kinetic isotope effect studies .
- pH-Dependent Studies : Compare protodeboronation rates at varying pH to identify optimal stability windows (e.g., pH 6–8 for amino-substituted esters) .
- Computational Modeling : Use DFT calculations to predict boron center electrophilicity under different conditions .
Basic: What are the stability considerations for storing this boronic ester?
Methodological Answer:
- Moisture Control : Store under inert atmosphere (argon) with molecular sieves to prevent hydrolysis .
- Temperature : Keep at –20°C to minimize radical-mediated decomposition, as observed in photoactive analogs .
- Light Sensitivity : Use amber vials to avoid unintended photolytic cleavage of the boronic ester .
Advanced: How does the fluorine substituent influence reactivity in cross-coupling vs. direct functionalization?
Methodological Answer:
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boron center, accelerating Suzuki-Miyaura coupling but increasing susceptibility to protodeboronation .
- Ortho-Directing Role : The fluorine atom can direct regioselective C-H borylation in adjacent positions under Ir catalysis .
- Competitive C-F Activation : Under Ni/Cu catalysis, prioritize defluoroborylation over transmetallation by adjusting diboron reagent stoichiometry .
Advanced: What strategies enable the use of this compound in polymer or materials science?
Methodological Answer:
- Reversible Covalent Bonding : Exploit boronate ester dynamicity to design self-healing hydrogels, as shown with β-cyclodextrin-based ROS-sensitive materials .
- RAFT Polymerization : Incorporate 4-pinacolatoborylstyrene analogs into block copolymers, followed by deprotection to yield boronic acid-functionalized polymers .
- Surface Functionalization : Immobilize the boronic ester on silica or graphene oxide via Suzuki coupling for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
